2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid
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Overview
Description
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is a compound with significant relevance in organic chemistry. It is known for its role in various synthetic processes and its utility as a building block in the synthesis of more complex molecules. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4) or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The hydroxyacetic acid moiety can participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
®-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid: Similar structure but lacks the hydroxy group.
tert-Butyl 2-pyrrolidinecarboxylate: Contains the pyrrolidine ring and Boc group but differs in the position of the functional groups.
Uniqueness
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is unique due to the presence of both the hydroxyacetic acid moiety and the Boc-protected pyrrolidine ring. This combination of functional groups provides a versatile platform for various synthetic transformations, making it a valuable compound in organic synthesis .
Properties
CAS No. |
2351334-96-6 |
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Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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